5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(6-Bromopyridin-3-yl)-1H-pyrazol-3-amine: is a heterocyclic compound that features a brominated pyridine ring attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 6-bromopyridine.
Formation of Pyrazole Ring: The brominated pyridine is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: It can be utilized in the synthesis of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action of 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The bromine atom and the pyrazole ring are crucial for its binding affinity and specificity. The compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions.
Comparison with Similar Compounds
6-Bromopyridin-3-ylmethanol: This compound has a similar brominated pyridine ring but differs in the functional group attached to the pyridine.
3-Bromopyridine: A simpler compound with only a bromine atom attached to the pyridine ring.
5-Bromopyridine-3-boronic acid: Another brominated pyridine derivative with a boronic acid group.
Uniqueness: 5-(6-Bromopyridin-3-yl)-1H-pyrazol-3-amine is unique due to the presence of both a brominated pyridine ring and a pyrazole ring, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDQKQYKOYQQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NN2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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